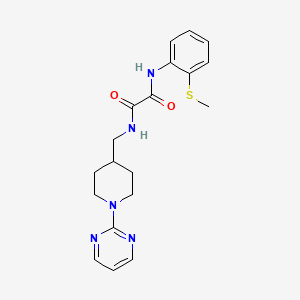

N1-(2-(甲硫基)苯基)-N2-((1-(嘧啶-2-基)哌啶-4-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be used to infer some aspects of the compound . The first paper discusses a fentanyl analogue and its characterization using NMR spectroscopy and X-ray crystallography, which are techniques that could also be applied to the analysis of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide . The second paper describes the synthesis and reactions of N-1-Naphthyl-3-oxobutanamide, a compound that shares some structural features with the target compound, such as the presence of a heterocyclic moiety and an amide group .

Synthesis Analysis

The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not detailed in the provided papers. However, similar synthetic routes may be employed as those described for the synthesis of related compounds. For instance, the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and subsequent cyclization steps . A similar approach could potentially be used for the synthesis of the target compound, involving the formation of an amide bond and the introduction of the methylthio and pyrimidinyl piperidinyl groups.

Molecular Structure Analysis

While the exact molecular structure of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not provided, techniques such as NMR spectroscopy and X-ray crystallography, as mentioned in the first paper, are essential tools for determining the structure of complex organic molecules . These methods can provide detailed information about the arrangement of atoms within a molecule and the geometry of its various functional groups.

Chemical Reactions Analysis

The chemical reactions involving the target compound are not explicitly mentioned in the provided papers. However, the second paper describes a variety of reactions involving a structurally related compound, including reactions with α-haloketones, hydrazine hydrate, and benzoyl isothiocyanate, leading to the formation of various heterocyclic derivatives . These reactions highlight the reactivity of the amide group and the potential for cyclization and substitution reactions, which could also be relevant for the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide are not discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred from the analytical and spectral data provided for the compounds studied in the papers . For example, the solubility in various solvents and the stability under different conditions are important properties that can affect the compound's reactivity and its potential applications in medicinal chemistry.

科学研究应用

抗血管生成和DNA裂解活性

已合成类似于“N1-(2-(甲硫基)苯基)-N2-((1-(嘧啶-2-基)哌啶-4-基)甲基)草酰胺”结构的化合物,并对它们进行了抗血管生成和DNA裂解活性评估。这些新型哌啶类似物有效地阻止了鸡胚尿囊胚膜(CAM)模型中血管形成,并在DNA结合/裂解测定中表现出不同的迁移和带强度,表明其作为抗癌药物的潜在应用,通过发挥抗血管生成和细胞毒性效应(Vinaya Kambappa et al., 2017)。

结构分析和氢键组装

涉及密切相关化合物的研究集中在结构分析上,包括不同的环构象、极化的电子结构和各个维度中的氢键组装。这种研究为理解类似化合物在生物系统中的化学行为和相互作用潜力提供了基础知识(Lina M. Acosta et al., 2013)。

腐蚀抑制

使用量子化学计算和分子动力学模拟对哌啶衍生物在铁腐蚀上的吸附和腐蚀抑制性能进行了研究。这些研究表明在材料科学中的应用,特别是在保护金属免受腐蚀方面,突显了这些化合物在生物医学研究之外的多方面应用(S. Kaya et al., 2016)。

抗微生物活性

已合成与“N1-(2-(甲硫基)苯基)-N2-((1-(嘧啶-2-基)哌啶-4-基)甲基)草酰胺”结构相关的化合物,并对其进行了抗微生物活性评估。这表明在开发新的抗微生物剂方面具有潜在应用,这在对抗耐药细菌菌株的斗争中至关重要(Ahmed S. M. Al‐Janabi等,2020)。

作为HDAC抑制剂的潜力

已探索化合物作为组蛋白去乙酰化酶(HDAC)抑制剂的设计、合成和生物评价,某些化合物显示出作为抗癌药物的潜力。这表明在癌症治疗中的潜在应用,特别是针对表观遗传机制以阻止肿瘤生长(Nancy Z. Zhou et al., 2008)。

属性

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-27-16-6-3-2-5-15(16)23-18(26)17(25)22-13-14-7-11-24(12-8-14)19-20-9-4-10-21-19/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSCZOYATWZZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)

![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)

![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)